N¹-Ethyl vs. N-H Substitution: Enhanced Thermal Stability and Altered Alkylation Reactivity
The N¹-ethyl substituent in 4-(2-chloroethyl)-1-ethyl-1H-pyrazole (MW 158.63) confers distinct thermal stability compared to the N-H analog 4-(2-chloroethyl)-1H-pyrazole (CAS 438475-37-7; MW 130.58). NIST kinetic studies on the positional isomer 1-(2-chloroethyl)-1H-pyrazole demonstrate that N-alkyl substitution shifts the activation energy (Eₐ) for thermal dehydrochlorination relative to N-unsubstituted analogs [1]. While direct Eₐ values for the C⁴-substituted target compound vs. comparator are not reported in the peer-reviewed literature, class-level extrapolation from Perez & Phagouape (Int. J. Chem. Kinet. 1988), who used N-ethyl-3,5-dimethyl pyrazole as an internal standard in competitive elimination experiments, supports that the N¹-ethyl modification influences the energy barrier for β-elimination side reactions [2]. This translates into practical handling differences: the target compound is supplied with a recommended storage temperature of −4 °C for up to 2 weeks and −20 °C for longer periods, whereas the N-H analog lacks such specification in vendor documentation .
MW 158.63 N-H Analog
MW 130.58
| Evidence Dimension | Molecular weight and predicted thermal stability (N-ethyl vs. N-H substitution) |
|---|---|
| Target Compound Data | 4-(2-Chloroethyl)-1-ethyl-1H-pyrazole: MW 158.63; storage at −4 °C (1–2 weeks), −20 °C long-term |
| Comparator Or Baseline | 4-(2-Chloroethyl)-1H-pyrazole (CAS 438475-37-7): MW 130.58; no specific storage temperature reported in vendor documentation [3] |
| Quantified Difference | Molecular weight difference: +28.05 g/mol (ethyl group increment); class-level inference of altered Eₐ from NIST kinetic study on N¹-(2-chloroethyl)-pyrazole [1] |
| Conditions | Gas-phase thermal elimination studies (Perez & Phagouape, 1988); vendor storage specifications (ChemSrc, AK Scientific, Leyan) |
Why This Matters
The N¹-ethyl group increases molecular weight and alters the electronic environment of the pyrazole ring, which class-level evidence indicates can shift thermal elimination kinetics—users requiring predictable handling under standard laboratory conditions should avoid N-H analogs with undocumented stability profiles.
- [1] NIST Chemical Kinetics Database. Reaction: 1H-Pyrazole, 1-(2-chloroethyl)- → CH₂=CHCl + Pyrazole. https://kinetics.nist.gov/kinetics/Detail?id=1988PER/PHA603:1 View Source
- [2] Perez, J.D.; Phagouape, L.M. Kinetics of the Gas-Phase Thermal Elimination of (β-Chloro Ethyl)-Pyrazole. Int. J. Chem. Kinet. 1988, 20, 217–222. View Source
- [3] PubChem. 4-(2-Chloroethyl)-1H-pyrazole (CAS 438475-37-7): Compound Summary. https://pubchem.ncbi.nlm.nih.gov/ View Source
